7-Bromo-l-tryptophan

Catalog No.
S1942674
CAS No.
75816-19-2
M.F
C11H11BrN2O2
M. Wt
283.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-l-tryptophan

CAS Number

75816-19-2

Product Name

7-Bromo-l-tryptophan

IUPAC Name

(2S)-2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

InChI

InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1

InChI Key

VMMOOBBCGTVDGP-VIFPVBQESA-N

SMILES

C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N

Isomeric SMILES

C1=CC2=C(C(=C1)Br)NC=C2C[C@@H](C(=O)O)N

Fermentative Production of 7-Bromo-l-tryptophan

    Scientific Field: Bioprocess Engineering

    Summary of Application: 7-Bromo-l-tryptophan is produced through a fermentative process using the bacterium Corynebacterium glutamicum. This process is a green alternative to more hazardous chemical routes.

    Methods of Application: The fermentative process employs an L-tryptophan producing C. glutamicum strain expressing rebH and rebF from Lechevalieria aerocolonigenes for halogenation.

    Results: The fermentative production of 7-Bromo-l-tryptophan was scaled up to a working volume of 2 L and operated in batch and fed-batch mode.

Industrial Biomanufacturing of Tryptophan Derivatives

    Scientific Field: Microbiotechnology

    Summary of Application: 7-Bromo-l-tryptophan is one of the many aromatic compounds produced in the tryptophan metabolic pathway.

    Methods of Application: The biosynthesis method combines metabolic engineering with synthetic biology and system biology.

Production of 20S-Proteasome Inhibitor TMC-95A

    Scientific Field: Pharmaceutical Industry

    Summary of Application: 7-Bromo-l-tryptophan is used in the production of the 20S-proteasome inhibitor TMC-95A.

    Methods of Application: The production of TMC-95A involves a halogenation reaction of tryptophan, which is catalyzed by RebF/RebH to generate 7-chloro-tryptophan.

Biosynthesis of Various Tryptophan Derivatives

    Scientific Field: Biotechnology

    Summary of Application: 7-Bromo-l-tryptophan is used in the biosynthesis of various tryptophan derivatives.

7-Bromo-l-tryptophan is a halogenated derivative of the amino acid l-tryptophan, characterized by the presence of a bromine atom at the 7-position of its indole ring. This compound has the molecular formula C11H11BrN2O2C_{11}H_{11}BrN_{2}O_{2} and is recognized for its unique properties that arise from the bromination, which enhances its reactivity compared to other tryptophan derivatives. The compound plays a significant role in various bio

  • Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the attachment of aryl, heteroaryl, or alkenyl substituents to the indole ring .
  • Oxidation Reactions: The compound can be oxidized to form various derivatives, which can further be utilized in synthetic pathways.

Common Reagents and Conditions

  • Substitution Reactions: Typically involve palladium catalysts and aryl or alkenyl boronic acids.
  • Oxidation Reactions: Can utilize oxidizing agents like hydrogen peroxide or molecular oxygen in the presence of suitable catalysts.

The biological activity of 7-bromo-l-tryptophan is primarily associated with its inhibitory effects on specific enzymes. Notably, it acts as an inhibitor of anthranilate phosphoribosyltransferase, reducing the enzyme's activity at concentrations around 0.03 g/L. Additionally, it has been shown to inhibit various activities of the 20S proteasome in eukaryotic cells, affecting cellular processes related to protein degradation .

Furthermore, studies indicate that high doses of l-tryptophan derivatives may lead to adverse effects such as tremors and nausea in humans.

The synthesis of 7-bromo-l-tryptophan can be achieved through both enzymatic and chemical methods:

  • Enzymatic Halogenation: This method employs engineered strains of Corynebacterium glutamicum that express halogenase and reductase genes. The process involves fermentative production under controlled conditions, yielding significant amounts of 7-bromo-l-tryptophan .
  • Chemical Synthesis: A two-step approach can be utilized starting from unprotected bromoindoles, followed by regioselective indole alkylation to achieve the desired brominated product .

7-Bromo-l-tryptophan has several notable applications:

  • Biochemical Research: It serves as a tool for studying enzyme mechanisms due to its inhibitory properties.
  • Drug Development: Its derivatives are explored for their potential therapeutic effects, particularly in cancer treatment due to their ability to inhibit proteasomal activities .
  • Synthetic Chemistry: Utilized in various cross-coupling reactions to create more complex organic molecules .

Interaction studies highlight 7-bromo-l-tryptophan's role as an enzyme inhibitor. For example, its interaction with anthranilate phosphoribosyltransferase demonstrates how bromination can modulate enzyme activity, providing insights into drug design and development strategies targeting similar pathways . Moreover, comparative studies with other halogenated tryptophans have shown differences in reactivity and inhibitory potency based on the halogen substituent used (e.g., chlorine vs. bromine) .

Several compounds are structurally and functionally similar to 7-bromo-l-tryptophan. Here are some notable examples:

Compound NameHalogen PositionBiological ActivityUnique Features
7-Chloro-l-tryptophan7Less reactive than 7-bromo variantPreferred for certain enzymatic reactions due to size
5-Bromo-l-tryptophan5Inhibitory effects on different enzymesDifferent binding affinity compared to 7-bromo
L-TryptophanNonePrecursor for serotonin synthesisBasic structure without halogenation
6-Bromo-l-tryptophan6Similar enzyme interactionsDistinct reactivity profile

Uniqueness of 7-Bromo-l-Tryptophan

The uniqueness of 7-bromo-l-tryptophan lies in its enhanced reactivity due to bromination at the indole ring's 7-position. This modification allows it to participate effectively in palladium-catalyzed reactions and provides distinct biological activities compared to its non-brominated counterparts or other halogenated derivatives. Its specific interactions with enzymes also make it a valuable compound for biochemical research and potential therapeutic applications .

XLogP3

-0.4

Sequence

X

Dates

Modify: 2023-08-16

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